molecular formula C13H7Cl2NO6S B1621123 4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid CAS No. 219930-11-7

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

Cat. No. B1621123
CAS RN: 219930-11-7
M. Wt: 376.2 g/mol
InChI Key: NGZIKFIAUWCONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid, commonly known as DCNB, is a chemical compound that has been extensively studied for its applications in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. DCNB has been used in various studies to investigate the mechanism of action of carbonic anhydrase and to explore its potential as a therapeutic target for various diseases.

Mechanism of Action

DCNB inhibits the activity of carbonic anhydrase by binding to its active site, which prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide and protons. This alteration in the acid-base balance can have various physiological effects, depending on the tissue and the context.
Biochemical and physiological effects:
DCNB has been shown to have various biochemical and physiological effects in different tissues and contexts. In the brain, DCNB has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in mood regulation and cognition. In the eye, DCNB has been shown to decrease the production of aqueous humor, which can be useful in the treatment of glaucoma. In the kidney, DCNB has been shown to decrease the reabsorption of bicarbonate ions, which can be useful in the treatment of metabolic alkalosis.

Advantages and Limitations for Lab Experiments

DCNB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which allows for specific inhibition of this enzyme without affecting other enzymes or processes. DCNB is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, DCNB has some limitations as well. It can be toxic at high concentrations, which can limit its use in some experiments. DCNB also has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on DCNB. One area of interest is the development of new inhibitors of carbonic anhydrase that are more potent or selective than DCNB. Another area of interest is the investigation of the role of carbonic anhydrase in various diseases, including cancer, glaucoma, and metabolic alkalosis. Finally, the development of new methods for the delivery of DCNB or other carbonic anhydrase inhibitors to specific tissues or cells could open up new avenues for therapeutic intervention.

Scientific Research Applications

DCNB has been extensively used in scientific research as a tool to investigate the mechanism of action of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.

properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO6S/c14-8-2-3-9(15)12(6-8)23(21,22)11-4-1-7(13(17)18)5-10(11)16(19)20/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIKFIAUWCONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384115
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

CAS RN

219930-11-7
Record name 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 2
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 5
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Reactant of Route 6
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.